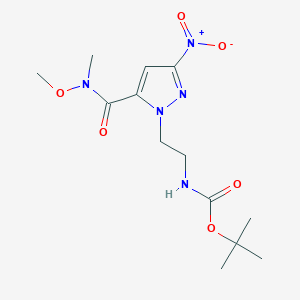
tert-butyl (2-(5-(methoxy(methyl)carbamoyl)-3-nitro-1H-pyrazol-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(5-(methoxy(methyl)carbamoyl)-3-nitro-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(5-(methoxy(methyl)carbamoyl)-3-nitro-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazole ring followed by the introduction of the nitro, carbamate, and methoxy(methyl)carbamoyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(5-(methoxy(methyl)carbamoyl)-3-nitro-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy(methyl)carbamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various functionalized pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (2-(5-(methoxy(methyl)carbamoyl)-3-nitro-1H-pyrazol-1-yl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. Its derivatives could serve as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic properties. The presence of the pyrazole ring and various functional groups makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of tert-butyl (2-(5-(methoxy(methyl)carbamoyl)-3-nitro-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The nitro group and carbamate moiety can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the pyrazole ring and other functional groups.
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Contains a similar carbamate group but with different substituents on the ethyl chain.
tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate: Another complex compound with a carbamate group and various functional groups.
Uniqueness
Tert-butyl (2-(5-(methoxy(methyl)carbamoyl)-3-nitro-1H-pyrazol-1-yl)ethyl)carbamate is unique due to the combination of its functional groups and the pyrazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H21N5O6 |
|---|---|
Poids moléculaire |
343.34 g/mol |
Nom IUPAC |
tert-butyl N-[2-[5-[methoxy(methyl)carbamoyl]-3-nitropyrazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H21N5O6/c1-13(2,3)24-12(20)14-6-7-17-9(11(19)16(4)23-5)8-10(15-17)18(21)22/h8H,6-7H2,1-5H3,(H,14,20) |
Clé InChI |
TXDWGTRLAMNPDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
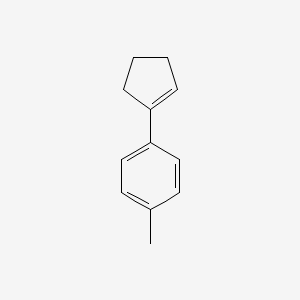
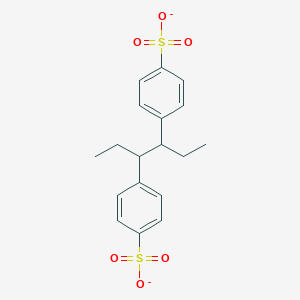
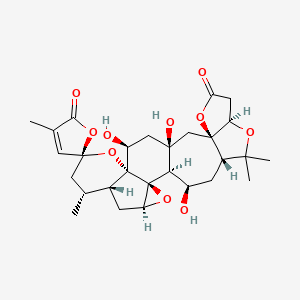

![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
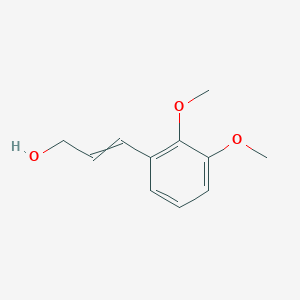
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
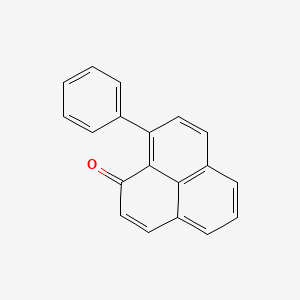
![tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)

